spiro[indene-1,4'-piperidin]-3(2H)-one
Overview
Description
Spiro[indene-1,4’-piperidin]-3(2H)-one is a spirocyclic compound characterized by a unique structure where an indene and a piperidine ring are connected through a spiro carbon
Mechanism of Action
Target of Action
Spiro[indene-1,4’-piperidin]-3(2H)-one is a potent and selective non-peptide human Somatostatin Receptor Subtype 2 (sst2) agonist . The sst2 receptor plays a crucial role in the regulation of endocrine and nervous system functions.
Mode of Action
The compound interacts with the sst2 receptor, triggering a series of biochemical reactions. It binds to the receptor with an IC50 value of 84nM , indicating a strong affinity. This interaction results in changes in cellular processes, including the inhibition of hormone secretion and modulation of neurotransmission .
Biochemical Pathways
Upon binding to the sst2 receptor, spiro[indene-1,4’-piperidin]-3(2H)-one influences several biochemical pathways. These pathways are primarily related to the regulation of endocrine and nervous system functions . The exact downstream effects are complex and depend on the specific cellular context.
Pharmacokinetics
The compound’s potent inhibitory activity suggests it has favorable adme (absorption, distribution, metabolism, and excretion) properties . These properties impact the compound’s bioavailability, determining its effectiveness in reaching and interacting with its target.
Result of Action
The molecular and cellular effects of spiro[indene-1,4’-piperidin]-3(2H)-one’s action are primarily related to its role as an sst2 agonist. It can inhibit hormone secretion and modulate neurotransmission . The compound’s potent inhibitory activity against [β-Ala 8]-NKA(4-10)-induced bronchoconstriction in guinea pigs further illustrates its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[indene-1,4’-piperidin]-3(2H)-one typically involves the spirocyclization of indene derivatives with piperidine. One common method includes the reaction of indene with piperidine in the presence of a suitable catalyst under controlled conditions. For instance, a suspension of D-Tryptophan methyl ester, disuccinimidyl carbonate, and DIEA in dichloromethane can be stirred at room temperature, followed by the addition of spiro[indene-1,4’-piperidine] hydrochloride salt and further stirring overnight .
Industrial Production Methods
Industrial production methods for spiro[indene-1,4’-piperidin]-3(2H)-one are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction parameters and using continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Spiro[indene-1,4’-piperidin]-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[indene-1,4’-piperidin]-3-one carboxylic acid, while reduction could produce spiro[indene-1,4’-piperidin]-3-ol.
Scientific Research Applications
Spiro[indene-1,4’-piperidin]-3(2H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex spirocyclic compounds and studying reaction mechanisms.
Biology: This compound is used in the development of bioactive molecules and studying their interactions with biological targets.
Medicine: It has potential therapeutic applications, particularly in designing drugs targeting specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
- Spiro[indene-1,4’-isochromane]-3,3’(2H)-dione
- Spiro[indene-1,4’-isoquinoline]-3,3’(2H)-dione
- Spiro[indene-2,1’-isoindolinone]
Uniqueness
Spiro[indene-1,4’-piperidin]-3(2H)-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
spiro[2H-indene-3,4'-piperidine]-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-12-9-13(5-7-14-8-6-13)11-4-2-1-3-10(11)12/h1-4,14H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQPSRVEBGIYRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)C3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594128 | |
Record name | Spiro[indene-1,4'-piperidin]-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180465-55-8 | |
Record name | Spiro[1H-indene-1,4′-piperidin]-3(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180465-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[indene-1,4'-piperidin]-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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